molecular formula C17H22N2O3S B2562040 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797846-81-1

2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2562040
CAS No.: 1797846-81-1
M. Wt: 334.43
InChI Key: LKFSBORCDBYQNN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that features an indole moiety and an azetidine ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving suitable precursors.

    Sulfonylation: The isobutylsulfonyl group can be added through sulfonylation reactions using reagents like sulfonyl chlorides.

    Final Coupling: The final step involves coupling the indole and azetidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group or other reducible sites.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and azetidine structures might interact with enzymes, receptors, or other molecular targets, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanone: Lacks the azetidine and sulfonyl groups.

    1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone: Lacks the indole moiety.

    Indole-3-acetic acid: A simpler indole derivative with different functional groups.

Uniqueness

The combination of the indole, azetidine, and isobutylsulfonyl groups in 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12(2)11-23(21,22)14-9-19(10-14)17(20)7-13-8-18-16-6-4-3-5-15(13)16/h3-6,8,12,14,18H,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFSBORCDBYQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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